4-Isobutoxy-2-isopropylbenzoic acid
Description
4-Isobutoxy-2-isopropylbenzoic acid is a substituted benzoic acid derivative featuring an isobutoxy group at the para position (C-4) and an isopropyl group at the ortho position (C-2) on the aromatic ring. Substituted benzoic acids are widely studied for their physicochemical properties and applications in pharmaceuticals, agrochemicals, and material science. The isobutoxy and isopropyl substituents likely enhance lipophilicity, influencing solubility and biological activity compared to simpler derivatives like 4-hydroxybenzoic acid or 4-isopropylbenzoic acid .
Properties
IUPAC Name |
4-(2-methylpropoxy)-2-propan-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-9(2)8-17-11-5-6-12(14(15)16)13(7-11)10(3)4/h5-7,9-10H,8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEZQOXKQFUASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)C(=O)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-2-isopropylbenzoic acid typically involves the esterification of 4-hydroxy-2-isopropylbenzoic acid with isobutyl alcohol under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond. The reaction mixture is then heated to reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-Isobutoxy-2-isopropylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-Isobutoxy-2-isopropylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.
Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isobutoxy-2-isopropylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key attributes of 4-isobutoxy-2-isopropylbenzoic acid with related compounds:
*Note: Data for this compound inferred from analogs.
Physicochemical Properties
- Lipophilicity : The isobutoxy group (bulkier than hydroxyl or methyl) and isopropyl substituent increase logP values compared to 4-hydroxybenzoic acid (logP ~1.39) or 4-isopropylbenzoic acid (logP ~2.8). This enhances membrane permeability but reduces aqueous solubility .
- Thermal Stability : Isobutoxy-substituted analogs (e.g., compound 3 in ) exhibit stability under reflux conditions in chloroform, suggesting robustness in synthetic processes .
Research Findings and Limitations
- Evidence Gaps : Direct data on this compound’s melting point, toxicity, or specific bioactivity are absent in the provided sources. Further experimental studies are needed.
- Contradictions : While 4-hydroxybenzoic acid is restricted to R&D uses , its alkylated derivatives (e.g., 4-isopropylbenzoic acid) have broader industrial applications, indicating substituent-driven versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
